(Benzyloxy)(tetraphenyl)-lambda~5~-stibane
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Overview
Description
(Benzyloxy)(tetraphenyl)-lambda~5~-stibane is an organoantimony compound characterized by the presence of a benzyloxy group and four phenyl groups attached to a central antimony atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)(tetraphenyl)-lambda~5~-stibane typically involves the reaction of tetraphenylstibonium chloride with sodium benzyloxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as toluene or benzene, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Benzyloxy)(tetraphenyl)-lambda~5~-stibane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to antimony(III) compounds.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Antimony(V) derivatives.
Reduction: Antimony(III) compounds.
Substitution: Various substituted antimony compounds depending on the nucleophile used.
Scientific Research Applications
(Benzyloxy)(tetraphenyl)-lambda~5~-stibane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other organoantimony compounds.
Mechanism of Action
The mechanism of action of (Benzyloxy)(tetraphenyl)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and phenyl rings contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylstibonium chloride: A precursor in the synthesis of (Benzyloxy)(tetraphenyl)-lambda~5~-stibane.
Triphenylstibine: Another organoantimony compound with three phenyl groups.
Pentaphenylantimony: Contains five phenyl groups attached to antimony.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other organoantimony compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
57741-04-5 |
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Molecular Formula |
C31H27OSb |
Molecular Weight |
537.3 g/mol |
IUPAC Name |
tetraphenyl(phenylmethoxy)-λ5-stibane |
InChI |
InChI=1S/C7H7O.4C6H5.Sb/c8-6-7-4-2-1-3-5-7;4*1-2-4-6-5-3-1;/h1-5H,6H2;4*1-5H;/q-1;;;;;+1 |
InChI Key |
ABBKPJIJLYDOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CO[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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